molecular formula C19H19ClN4O B2945397 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034323-03-8

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B2945397
CAS No.: 2034323-03-8
M. Wt: 354.84
InChI Key: XWZZAMVAOYLQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a synthetic organic compound that features a chlorophenyl group, a pyridinyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide
  • 3-(3-chlorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
  • 3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-imidazol-1-yl]ethyl}propanamide

Uniqueness

3-(3-chlorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-18-3-1-2-15(12-18)4-5-19(25)22-10-11-24-14-17(13-23-24)16-6-8-21-9-7-16/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZAMVAOYLQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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